molecular formula C28H13ClN2O4 B075138 Chloro-6,15-dihydroanthrazine-5,9,14,18-tetrone CAS No. 1324-27-2

Chloro-6,15-dihydroanthrazine-5,9,14,18-tetrone

Cat. No.: B075138
CAS No.: 1324-27-2
M. Wt: 476.9 g/mol
InChI Key: NHAKKGRAHSSERD-UHFFFAOYSA-N
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Description

Chloro-6,15-dihydroanthrazine-5,9,14,18-tetrone is an organic compound known for its vibrant color and stability. It is commonly used as a pigment in various industrial applications due to its excellent lightfastness and resistance to chemicals. The compound’s structure consists of a chlorinated anthrazine core, which contributes to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Chloro-6,15-dihydroanthrazine-5,9,14,18-tetrone typically involves the chlorination of 6,15-dihydroanthrazine-5,9,14,18-tetrone. This process can be carried out using chlorine gas or other chlorinating agents under controlled conditions to ensure selective chlorination at the desired positions. The reaction is usually performed in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a moderate level to prevent over-chlorination.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chlorination reactors where the precursor compound is continuously fed and chlorinated. The reaction mixture is then subjected to purification processes such as recrystallization or chromatography to obtain the pure product. The final product is often dried and milled to achieve the desired particle size for its intended applications.

Chemical Reactions Analysis

Types of Reactions: Chloro-6,15-dihydroanthrazine-5,9,14,18-tetrone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives, which are useful intermediates in organic synthesis.

    Reduction: Reduction of the compound can lead to the formation of hydroquinone derivatives.

    Substitution: The chlorine atom in the compound can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like sodium hydroxide, ammonia, or alkyl halides are employed under basic or neutral conditions.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Hydroquinone derivatives.

    Substitution: Various substituted anthrazine derivatives depending on the nucleophile used.

Scientific Research Applications

Chloro-6,15-dihydroanthrazine-5,9,14,18-tetrone has a wide range of applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential use in biological staining and as a probe for studying cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Widely used as a pigment in paints, coatings, plastics, and textiles due to its excellent stability and color properties.

Mechanism of Action

The mechanism by which Chloro-6,15-dihydroanthrazine-5,9,14,18-tetrone exerts its effects involves interactions with molecular targets such as enzymes and cellular receptors. The compound’s chlorinated structure allows it to form stable complexes with these targets, leading to modulation of their activity. In biological systems, it can interfere with cellular processes by binding to DNA or proteins, thereby affecting cell function and viability.

Comparison with Similar Compounds

Chloro-6,15-dihydroanthrazine-5,9,14,18-tetrone is unique compared to other similar compounds due to its specific chlorination pattern and resulting properties. Similar compounds include:

    6,15-dihydroanthrazine-5,9,14,18-tetrone: Lacks the chlorine atom, resulting in different reactivity and applications.

    7,16-dithis compound: Contains two chlorine atoms, which can lead to different chemical behavior and uses.

    6,15-dihydroanthrazine-5,9,14,18-tetrone derivatives: Various derivatives with different substituents that alter their chemical and physical properties.

This compound stands out due to its balance of stability, reactivity, and color properties, making it a valuable compound in both research and industrial applications.

Properties

IUPAC Name

10-chloro-2,17-diazaheptacyclo[16.12.0.03,16.04,13.06,11.019,28.021,26]triaconta-1(18),3(16),4(13),6(11),7,9,14,19(28),21,23,25,29-dodecaene-5,12,20,27-tetrone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H13ClN2O4/c29-17-7-3-6-14-20(17)27(34)16-9-11-19-24(22(16)28(14)35)31-18-10-8-15-21(23(18)30-19)26(33)13-5-2-1-4-12(13)25(15)32/h1-11,30-31H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMQYRNHIUXVQBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C4=C(C=C3)NC5=C(N4)C=CC6=C5C(=O)C7=C(C6=O)C(=CC=C7)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H13ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1324-27-2
Record name Chloro-6,15-dihydroanthrazine-5,9,14,18-tetrone
Source European Chemicals Agency (ECHA)
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